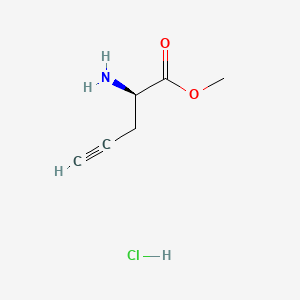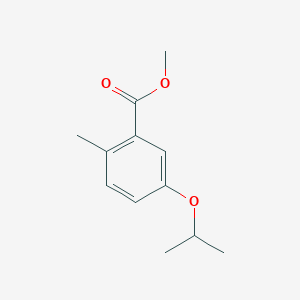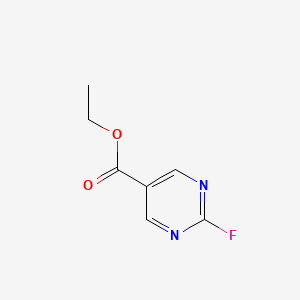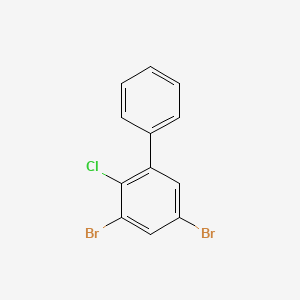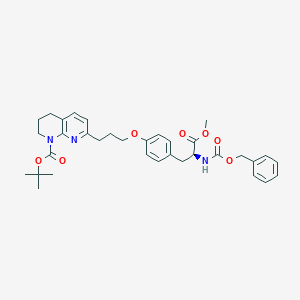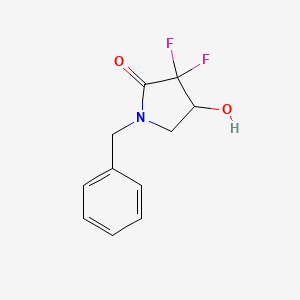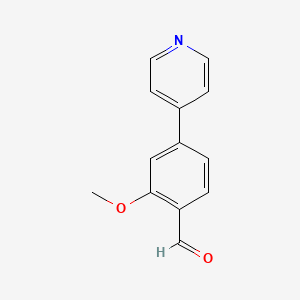
2-Methoxy-4-(pyridin-4-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO2 It is characterized by the presence of a methoxy group and a pyridinyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(pyridin-4-yl)benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with 4-pyridylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-Methoxy-4-(pyridin-4-yl)benzoic acid.
Reduction: 2-Methoxy-4-(pyridin-4-yl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-(pyridin-4-yl)benzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(pyridin-4-yl)benzaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and pyridinyl groups can facilitate binding to active sites, influencing biochemical pathways .
Comparison with Similar Compounds
4-(4-Pyridinyl)benzaldehyde: Similar structure but lacks the methoxy group, which can affect its reactivity and applications.
2-Methoxy-5-(pyridin-4-yl)benzaldehyde: Similar but with a different position of the methoxy group, leading to different chemical properties.
Uniqueness: 2-Methoxy-4-(pyridin-4-yl)benzaldehyde is unique due to the specific positioning of the methoxy and pyridinyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-methoxy-4-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-16-13-8-11(2-3-12(13)9-15)10-4-6-14-7-5-10/h2-9H,1H3 |
InChI Key |
ITXFHNPYLCMYDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=NC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)


![6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)

